2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide
Description
2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted at the 2-position with an acetamido group. This acetamido group is further functionalized with a phenoxy ether linkage to a 4-methylphenyl moiety. Its synthesis likely follows methods analogous to those in and , involving condensation reactions with acetic acid or dioxane under reflux [1], [2].
Properties
IUPAC Name |
2-[[2-[4-(4-methylphenyl)phenoxy]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)27-14-21(25)24-20-5-3-2-4-19(20)22(23)26/h2-13H,14H2,1H3,(H2,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEUWRHDIXSAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360833 | |
| Record name | ST030298 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-32-0 | |
| Record name | ST030298 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4-methylphenol with a suitable halogenated benzene derivative under basic conditions.
Acetylation: The phenoxy intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylated phenoxy compound.
Amidation: The final step involves the reaction of the acetylated phenoxy compound with 2-aminobenzamide under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
4-({2-[2-(sec-butyl)phenoxy]acetyl}amino)benzamide (Ev9): Substituent: A sec-butyl group replaces the 4-methylphenyl moiety. Molecular Weight: 326.39 g/mol.
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (Ev10): Substituent: A methoxyethoxy group replaces the phenoxyacetyl group. Molecular Weight: 300.35 g/mol. Properties: The polar methoxyethoxy group improves solubility in polar solvents, which may enhance bioavailability compared to the target compound [10].
3-AMINO-N-{4-[2-(2,6-DIMETHYL-PHENOXY)-ACETYLAMINO]-3-HYDROXY-1-ISOBUTYL-5-PHENYL-PENTYL}-BENZAMIDE (Ev6): Substituent: A dimethylphenoxy acetyl group and additional hydroxy/isobutyl groups. Properties: Demonstrated ligand activity in protein binding studies, suggesting that bulky aryl groups (e.g., 4-methylphenyl) may enhance target specificity [6].
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₁N₂O₃ | 367.42 (calculated) | 4-methylphenyl-phenoxy-acetamido | Low (predicted) |
| 4-({2-[2-(sec-butyl)phenoxy]acetyl}amino)benzamide [9] | C₁₉H₂₂N₂O₃ | 326.39 | sec-butyl-phenoxy-acetamido | Moderate in ethanol |
| N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide [10] | C₁₇H₂₀N₂O₃ | 300.35 | methoxyethoxy | High in polar solvents |
| 3-AMINO-N-{...}-BENZAMIDE [6] | C₃₃H₄₀N₄O₄ | 580.70 | dimethylphenoxy, hydroxy, isobutyl | Low (ligand in PDB studies) |
Key Observations :
- Lipophilicity : The target compound’s 4-methylphenyl group increases lipophilicity compared to methoxyethoxy derivatives (Ev10) but is less lipophilic than sec-butyl analogs (Ev9).
- Solubility : Bulky aryl groups (e.g., 4-methylphenyl) likely reduce aqueous solubility, as seen in Ev6’s ligand, which requires organic solvents for crystallization [6].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
